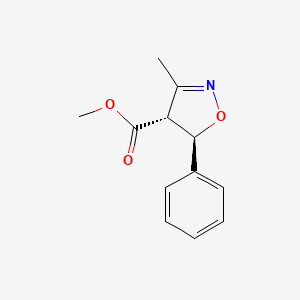
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of dihydroisoxazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce more saturated compounds.
Scientific Research Applications
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 3-methyl-5-phenylisoxazole-4-carboxylate: A structurally related compound without the dihydroisoxazole ring.
Phenylisoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring.
Uniqueness
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other related compounds.
Biological Activity
(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N O3
- Molecular Weight : 219.237 g/mol
- CAS Number : 17647-40-4
Anti-inflammatory Effects
Research indicates that compounds within the dihydroisoxazole class exhibit significant anti-inflammatory properties. A related compound, 5-(4-pyridyl)-4,5-dihydroisoxazole, has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect was achieved through the inhibition of COX-2 and subsequent reduction in PGE2 production, indicating a potential mechanism for this compound as an anti-inflammatory agent .
The proposed mechanisms of action for this compound include:
- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit NF-kB nuclear translocation and MAPK pathways .
- Modulation of Cytokine Release : By decreasing the release of inflammatory cytokines from macrophages, these compounds can mitigate inflammatory responses.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, similar compounds suggest moderate bioavailability and potential for systemic effects.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl (4R,5R)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11+/m1/s1 |
InChI Key |
LIPYUHCJONZPBY-MNOVXSKESA-N |
Isomeric SMILES |
CC1=NO[C@H]([C@@H]1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















